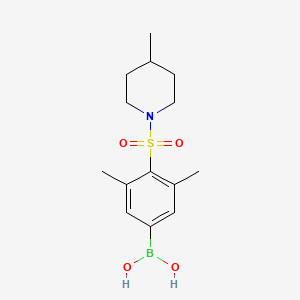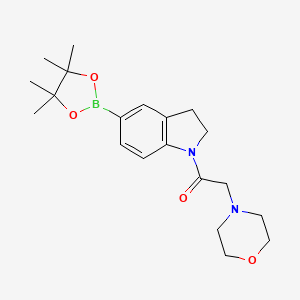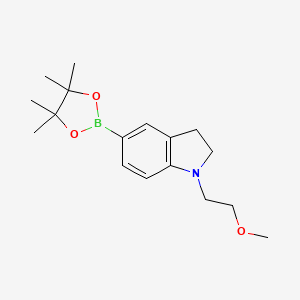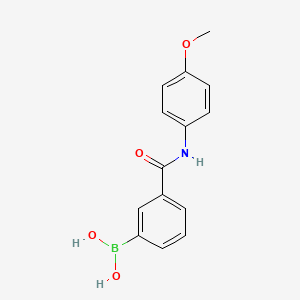![molecular formula C12H10ClNOS B1458676 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine CAS No. 1708264-11-2](/img/structure/B1458676.png)
6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine
説明
“6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine” is a chemical compound with the molecular formula C12H10ClNOS and a molecular weight of 251.73 g/mol. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure analysis of this compound would typically involve techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details of the molecular structure of this compound are not available in the search results.科学的研究の応用
6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential applications as a therapeutic agent for Alzheimer’s disease and other conditions involving cognitive impairment. Additionally, it has been studied for its potential applications as an inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
作用機序
The mechanism of action of 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of the neurotransmitter acetylcholine. Additionally, it is believed to act as an inhibitor of the enzyme topoisomerase II by binding to the active site of the enzyme and preventing the replication and transcription of DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is believed that it may act as an inhibitor of the enzyme acetylcholinesterase, which could lead to increased levels of the neurotransmitter acetylcholine in the brain and increased activity of the cholinergic system. Additionally, it is believed that it may act as an inhibitor of the enzyme topoisomerase II, which could lead to decreased levels of DNA replication and transcription.
実験室実験の利点と制限
The advantages of 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine for laboratory experiments include its relatively low cost, its availability in a variety of forms, and its stability in aqueous solutions. The main limitation of this compound for laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
The future directions of 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine research include further studies of its potential therapeutic applications in Alzheimer’s disease and other conditions involving cognitive impairment, further studies of its biochemical and physiological effects, and further studies of its potential applications as an inhibitor of the enzyme topoisomerase II. Additionally, further studies of its synthesis methods and its potential applications in other areas of scientific research are also possible.
特性
IUPAC Name |
6-chloro-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-8-3-4-11-9(6-8)14-10(7-15-11)12-2-1-5-16-12/h1-6,10,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZPNDFKRXHFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)
![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)

![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)



![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)




